molecular formula C13H21NO2 B12095744 Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate

Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate

Cat. No.: B12095744
M. Wt: 223.31 g/mol
InChI Key: DFDYAYWUUVLMOG-UHFFFAOYSA-N
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Description

Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate: is a chemical compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butyl group attached to the nitrogen atom in the azaspiro structure provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the azaspiro structure into more saturated forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of saturated azaspiro compounds.

    Substitution: Formation of various substituted azaspiro derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 7-azaspiro[35]non-1-ene-7-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of spiro compounds on biological systems. It may serve as a model compound for investigating the interactions of spiro structures with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry: In the industrial sector, tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate

Comparison:

  • Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound has an oxo group instead of an ene group, which affects its reactivity and potential applications.
  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: The presence of a hydroxy group introduces different chemical properties, such as increased polarity and hydrogen bonding capability.
  • Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has an additional nitrogen atom, which can influence its electronic properties and reactivity.

Tert-butyl 7-azaspiro[3.5]non-1-ene-7-carboxylate stands out due to its unique spiro structure and the presence of an ene group, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 7-azaspiro[3.5]non-2-ene-7-carboxylate

InChI

InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-7-13(8-10-14)5-4-6-13/h4-5H,6-10H2,1-3H3

InChI Key

DFDYAYWUUVLMOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC=C2

Origin of Product

United States

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